molecular formula C15H17N5 B12129516 N-(4-butylphenyl)-7H-purin-6-amine

N-(4-butylphenyl)-7H-purin-6-amine

Cat. No.: B12129516
M. Wt: 267.33 g/mol
InChI Key: NMOBACOQMKJYLI-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-7H-purin-6-amine is a compound that belongs to the class of purine derivatives Purine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-7H-purin-6-amine typically involves the reaction of 4-butylaniline with a purine derivative under specific conditions. One common method is the nucleophilic substitution reaction where 4-butylaniline reacts with 6-chloropurine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-7H-purin-6-amine can undergo various types of chemical reactions including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-(4-butylphenyl)-7H-purin-6-amine has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the context of organic electronics, its mechanism of action involves the transport of charge carriers, which is crucial for the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-iodoacetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-(4-butylphenyl)-7H-purin-6-amine stands out due to its unique structure that combines the properties of both purine and aniline derivatives. This unique combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

N-(4-butylphenyl)-7H-purin-6-amine

InChI

InChI=1S/C15H17N5/c1-2-3-4-11-5-7-12(8-6-11)20-15-13-14(17-9-16-13)18-10-19-15/h5-10H,2-4H2,1H3,(H2,16,17,18,19,20)

InChI Key

NMOBACOQMKJYLI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

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